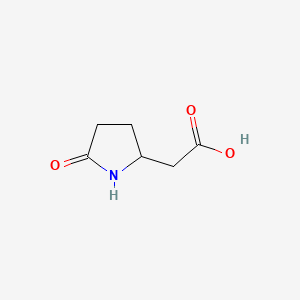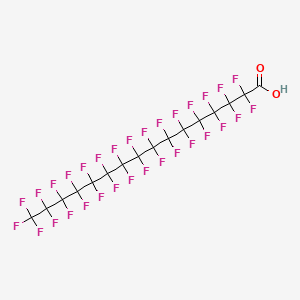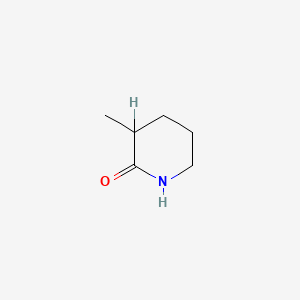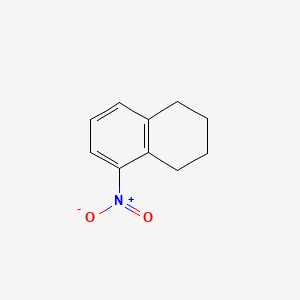
Cyclohexylmagnesium chloride
Übersicht
Beschreibung
Cyclohexylmagnesium chloride is a Grignard reagent, which is commonly used in substitution and addition reactions . It is used as a reagent for the introduction of the cyclohexyl group and metalation of CH-acidic compounds . It is typically available as a solution in diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) .
Synthesis Analysis
Cyclohexylmagnesium chloride can be synthesized from cyclohexyl bromide and magnesium . The reaction is instantaneous and is not stopped by moderate cooling . The preparation of cyclohexylmagnesium chloride is described in detail in the Organic Syntheses Procedure .
Molecular Structure Analysis
The molecular formula of Cyclohexylmagnesium chloride is C6H11ClMg . The SMILES string representation is Cl[Mg]C1CCCCC1 .
Chemical Reactions Analysis
As a Grignard reagent, Cyclohexylmagnesium chloride is involved in Grignard reactions . It is used as a nucleophilic reagent in substitution and addition reactions . It is also used as a reagent for the introduction of the cyclohexyl group .
Physical And Chemical Properties Analysis
Cyclohexylmagnesium chloride is a clear, very dark brown solution . It has a density of 0.871 g/mL at 25 °C . It reacts violently with water . It is air and moisture sensitive .
Wissenschaftliche Forschungsanwendungen
Grignard Reagent
Cyclohexylmagnesium chloride is used as a Grignard reagent . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic chemistry for carbon-carbon bond formation. They are a powerful tool for the formation of new carbon-carbon bonds.
Greener Solvent
It is used in greener solvents , specifically 2-methyltetrahydrofuran (2-MeTHF) . Greener solvents are those that have a reduced environmental impact compared to traditional solvents. They are often bio-based and have a lower toxicity and lower emissions.
Cyclohexylmagnesium chloride is used as a reagent for the introduction of the cyclohexyl group . The cyclohexyl group is a functional group consisting of a cyclohexane ring attached to a chain. It is often used in organic synthesis.
Metalation of CH-Acidic Compounds
It is used for the metalation of CH-acidic compounds . Metalation is a process where a metal atom is introduced into a molecule. CH-acidic compounds are those where a hydrogen atom is attached to a carbon atom, and the hydrogen can be relatively easily removed.
Synthesis and Characterization
Cyclohexylmagnesium chloride is used in the synthesis and characterization of various compounds. It can be used to create new compounds and then analyze their properties.
Biological Properties
It has been studied for its biological properties . This includes studying how it interacts with biological systems and its potential uses in medicine or biology.
Wirkmechanismus
Safety and Hazards
Cyclohexylmagnesium chloride is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of causing cancer and damaging the unborn child . It may cause damage to organs through prolonged or repeated exposure .
Eigenschaften
IUPAC Name |
magnesium;cyclohexane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11.ClH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDWWARPYWCXMG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]CC1.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061309 | |
| Record name | Magnesium, chlorocyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solution in diethyl ether: Yellow-brown liquid; [MSDSonline] | |
| Record name | Cyclohexylmagnesium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4598 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cyclohexylmagnesium chloride | |
CAS RN |
931-51-1 | |
| Record name | Cyclohexylmagnesium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, chlorocyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, chlorocyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorocyclohexylmagnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYLMAGNESIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of cyclohexylmagnesium chloride in organic synthesis?
A1: Cyclohexylmagnesium chloride is a Grignard reagent, a class of highly versatile reagents in organic chemistry. It primarily acts as a nucleophile, attacking electrophilic carbon atoms to form new carbon-carbon bonds. [, , , , ] This property makes it useful for synthesizing complex molecules from simpler starting materials.
Q2: Can you give specific examples of how cyclohexylmagnesium chloride has been used in synthesis?
A2: Certainly! Several studies showcase its versatility:* Synthesis of Aziridines: Research shows that cyclohexylmagnesium chloride can reduce ketoximes to aziridines, valuable intermediates in the synthesis of various nitrogen-containing compounds. [] * Functionalized Biphenyls: It plays a crucial role in a more efficient synthesis of functionalized biphenyl-based phosphine ligands. These ligands are essential in various catalytic reactions. [] * Alkylation Reactions: This Grignard reagent facilitates the ortho-alkylation of benzamides with alkyl chlorides, offering a new route to modify these important molecules. []* Total Synthesis of Parvaquone: In the total synthesis of the antiviral drug parvaquone, cyclohexylmagnesium chloride is used in a key step to introduce a cyclohexyl substituent. []
Q3: The research mentions the use of cyclohexylmagnesium chloride with a cobalt catalyst. What is the role of cyclohexylmagnesium chloride in this context?
A3: In cobalt-catalyzed reactions, such as the ortho-alkylation of benzamides, cyclohexylmagnesium chloride serves multiple purposes. It acts as a base to deprotonate the amide nitrogen and the ortho-C-H bond. [] Additionally, it is believed to be involved in the generation of the active cobalt catalyst species, enabling the desired transformation. [, ]
Q4: Does cyclohexylmagnesium chloride always act as a nucleophile?
A4: While predominantly a nucleophile, cyclohexylmagnesium chloride exhibits other interesting behaviors. For instance, it can act as a reducing agent, as seen in the conversion of certain ketoximes to aziridines. [] Furthermore, it can convert some ketoximes to ketimines. [] This highlights the importance of reaction conditions and substrates in dictating its reactivity.
Q5: The abstract concerning the synthesis of [carbonyl-11C]WAY-100635 mentions an "immobilized Grignard reagent." What does this mean, and what are the advantages?
A5: In this context, immobilization refers to coating the cyclohexylmagnesium chloride onto the inner surface of a polypropylene tube. [] This technique offers several advantages for synthesizing radiolabeled compounds:* Simplified Purification: Using smaller reagent quantities simplifies product purification. [] * Remote Control: The immobilization allows for adapting the procedure for remote operation in a shielded hot-cell, crucial for radiation safety when working with short-lived radioisotopes like carbon-11. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)